4-(Cyanomethyl)-3-hydroxybenzonitrile
Description
4-(Cyanomethyl)-3-hydroxybenzonitrile is a benzonitrile derivative characterized by a cyanomethyl group (-CH₂CN) at the 4-position and a hydroxyl group (-OH) at the 3-position of the benzene ring. This dual functionalization imparts unique physicochemical properties, such as enhanced polarity, hydrogen-bonding capability, and reactivity, making it a compound of interest in pharmaceutical and materials science research.
Properties
CAS No. |
538342-37-9 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-(cyanomethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-3-8-2-1-7(6-11)5-9(8)12/h1-2,5,12H,3H2 |
InChI Key |
XJMWPVOVIUETLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)-3-hydroxybenzonitrile typically involves the reaction of 3-hydroxybenzonitrile with a cyanomethylating agent. One common method is the reaction of 3-hydroxybenzonitrile with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-3-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Cyanomethyl)-3-oxobenzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(Cyanomethyl)-3-aminobenzonitrile.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(Cyanomethyl)-3-oxobenzonitrile
Reduction: 4-(Cyanomethyl)-3-aminobenzonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Cyanomethyl)-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the nitrile group can interact with active sites of enzymes, leading to inhibition of their activity. The hydroxy group can form hydrogen bonds with target proteins, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Differences vs. Target Compound | Biological/Chemical Properties | Reference |
|---|---|---|---|---|---|
| This compound | C₉H₆N₂O | -CN (4-position), -OH (3-position) | Reference compound | Hypothesized: Antimicrobial, enzyme inhibition due to -OH and -CN synergy | — |
| 3-Hydroxybenzonitrile | C₇H₅NO | -CN (4-position), -OH (3-position) | Lacks cyanomethyl group; simpler structure | Lower reactivity; limited antimicrobial activity | |
| 4-Cyanomethylbenzonitrile | C₉H₆N₂ | -CN (4-position), -CH₂CN (4-position) | Lacks hydroxyl group | Higher lipophilicity; reduced hydrogen-bonding capacity | |
| 4-Hydroxy-3-methylbenzonitrile | C₈H₇NO | -CN (4-position), -CH₃ (3-position) | Methyl instead of cyanomethyl at 3-position | Weaker electron-withdrawing effect; altered bioactivity | |
| 3-Hydroxy-4-methoxybenzonitrile | C₈H₇NO₂ | -CN (4-position), -OCH₃ (4-position) | Methoxy replaces cyanomethyl; -OH at 3-position | Enhanced solubility; potential for antioxidant activity | |
| 4-(Aminomethyl)-3-hydroxybenzonitrile | C₈H₈N₂O | -NH₂CH₂ (4-position), -OH (3-position) | Aminomethyl instead of cyanomethyl | Increased basicity; possible DNA interaction |
Key Findings from Comparative Studies
Impact of Cyanomethyl Group: The cyanomethyl group (-CH₂CN) is a strong electron-withdrawing substituent, which enhances the acidity of the adjacent hydroxyl group in this compound compared to analogs like 4-hydroxy-3-methylbenzonitrile (methyl is electron-donating) . This increased acidity may improve solubility in polar solvents and facilitate interactions with biological targets. In contrast, 4-cyanomethylbenzonitrile (lacking the hydroxyl group) exhibits higher lipophilicity, making it more suitable for membrane penetration in drug delivery systems .
Role of Hydroxyl Group: The hydroxyl group at the 3-position enables hydrogen bonding, a critical feature for antimicrobial activity.
Positional Isomerism: Substitution patterns significantly alter reactivity. For instance, 3-hydroxy-4-methoxybenzonitrile (methoxy at 4-position) demonstrates higher solubility than the target compound due to the methoxy group’s polarity, but it lacks the cyanomethyl group’s reactivity in nucleophilic reactions .
Biological Activity Trends: Compounds with dual functional groups (e.g., -OH and -CN) often exhibit enhanced bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
